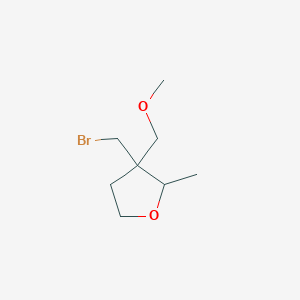![molecular formula C18H24NOP B13182161 [(S)-tert-Butyl(phenyl)phosphoryl][(1S)-1-phenylethyl]amine](/img/structure/B13182161.png)
[(S)-tert-Butyl(phenyl)phosphoryl][(1S)-1-phenylethyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(S)-tert-Butyl(phenyl)phosphoryl][(1S)-1-phenylethyl]amine is a chiral organophosphorus compound It features a tert-butyl group, a phenyl group, and a phosphoryl group attached to an amine
Preparation Methods
The synthesis of [(S)-tert-Butyl(phenyl)phosphoryl][(1S)-1-phenylethyl]amine typically involves the use of halogenophosphines and organometallic reagents . One common method is the Pd(OAc)2/DPPF-catalyzed C–P(iii) cross-coupling between aryl- or heteroaryl-halides and enantiopure borane complexes of (S)- and ®-(tert-butyl)methylphosphines . This method is effective and enantioselective, producing the desired chiral phosphine compound.
Chemical Reactions Analysis
[(S)-tert-Butyl(phenyl)phosphoryl][(1S)-1-phenylethyl]amine undergoes various types of chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different phosphine derivatives.
Substitution: The tert-butyl and phenyl groups can be substituted with other functional groups using appropriate reagents and catalysts.
Common reagents used in these reactions include halogenophosphines, organometallic reagents, and various catalysts such as Pd(OAc)2/DPPF . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[(S)-tert-Butyl(phenyl)phosphoryl][(1S)-1-phenylethyl]amine has several scientific research applications:
Chemistry: It is used as a ligand in various catalytic reactions, including transition metal-catalyzed processes.
Biology: The compound’s unique structure makes it useful in studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism by which [(S)-tert-Butyl(phenyl)phosphoryl][(1S)-1-phenylethyl]amine exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form strong bonds with active sites in enzymes, influencing their activity and function. The tert-butyl and phenyl groups provide steric hindrance, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
[(S)-tert-Butyl(phenyl)phosphoryl][(1S)-1-phenylethyl]amine can be compared with other similar compounds, such as:
Tris(2,4-di-tert-butylphenyl)phosphate: This compound also contains tert-butyl and phenyl groups but has different functional properties and applications.
Phosphine oxides: These compounds share the phosphoryl group but differ in their overall structure and reactivity.
The uniqueness of this compound lies in its chiral nature and the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H24NOP |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
(1S)-N-[tert-butyl(phenyl)phosphoryl]-1-phenylethanamine |
InChI |
InChI=1S/C18H24NOP/c1-15(16-11-7-5-8-12-16)19-21(20,18(2,3)4)17-13-9-6-10-14-17/h5-15H,1-4H3,(H,19,20)/t15-,21?/m0/s1 |
InChI Key |
RLBMIUWPBJMKRP-ZDGMYTEDSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NP(=O)(C2=CC=CC=C2)C(C)(C)C |
Canonical SMILES |
CC(C1=CC=CC=C1)NP(=O)(C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


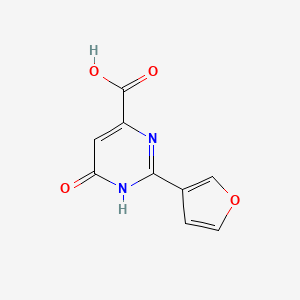
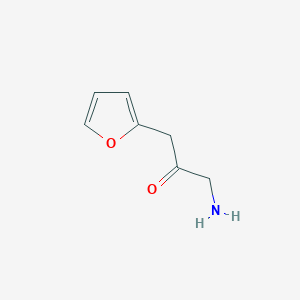
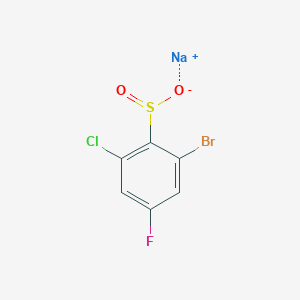
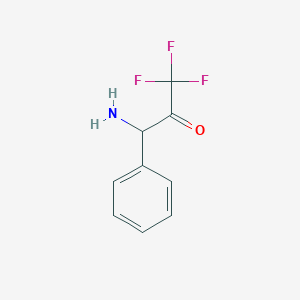
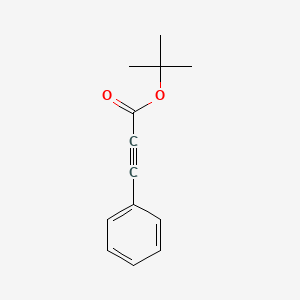


![2-[(2,5-Dichlorophenyl)methyl]oxirane](/img/structure/B13182136.png)
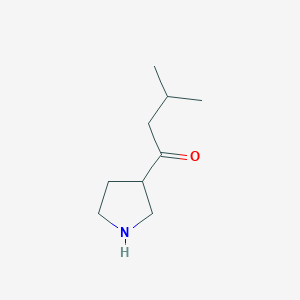
methanol](/img/structure/B13182145.png)
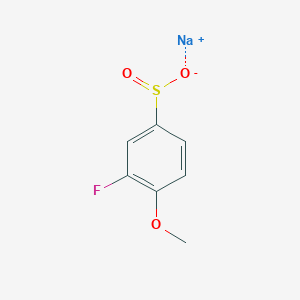

![N-[(4-Formylphenyl)methyl]-2-methoxyacetamide](/img/structure/B13182168.png)
